4-哌啶-4-基苯酚

描述

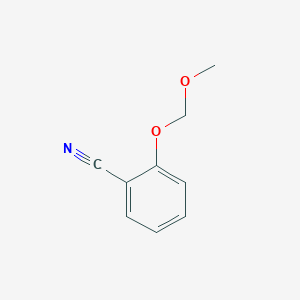

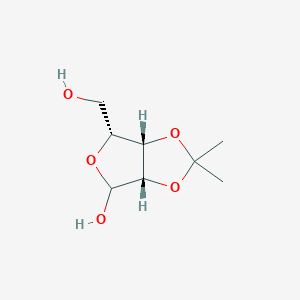

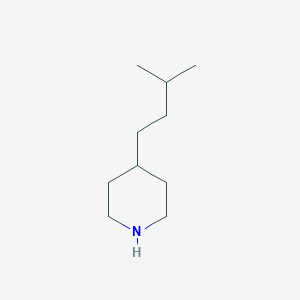

“4-Piperidin-4-ylphenol” is a chemical compound with the CAS Number: 62614-84-0 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a white to yellow solid and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Piperidin-4-ylphenol is 1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

4-Piperidin-4-ylphenol has a density of 1.1±0.1 g/cm3 . Its boiling point is 322.2±42.0 °C at 760 mmHg . The compound does not have a specified melting point . Its flash point is 140.8±18.5 °C .

科学研究应用

合成和抗菌活性

4-哌啶-4-基苯酚衍生物因其抗菌特性而受到探索。Mallesha 和 Mohana (2014) 的一项研究合成了 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,显示出对病原菌和真菌菌株的显着抗菌活性(Mallesha & Mohana, 2014)。

胃抗分泌剂

在胃肠病学领域,4-哌啶-4-基苯酚衍生物已被评估为胃抗分泌剂。Scott 等人(1983 年)鉴定了一种化合物,4-(二苯甲基)-1-[(辛基亚氨基)甲基]哌啶(芬诺替明),作为一种非抗胆碱能胃抗分泌药物显示出有希望的结果(Scott 等,1983)。

大麻素受体拮抗剂

这些化合物还因其作为大麻素受体拮抗剂的潜力而受到研究。Lan 等人(1999 年)研究了一系列吡唑衍生物,包括具有 4-哌啶-4-基苯酚结构的衍生物,发现具有有效且选择性的大麻素 CB1 受体拮抗活性(Lan 等,1999)。

结构和理论研究

Karthik 等人(2021 年)对 [1-(2, 5-二氯-苯磺酰基)-哌啶-4-基]-(2,4-二氟-苯基)-甲酮肟(一种 4-哌啶-4-基苯酚衍生物)进行了热学、光学、蚀刻、结构研究和理论计算。这些研究有助于理解该化合物的性质和潜在应用(Karthik 等,2021)。

多巴胺受体配体

Rowley 等人(1997 年)研究了 4-杂环哌啶作为人多巴胺 D4 受体的选择性高亲和力配体,突出了 4-哌啶-4-基苯酚衍生物在神经精神疾病中的潜在治疗应用(Rowley 等,1997)。

抗增殖活性

Prasad 等人(2008 年)合成了二苯基(哌啶-4-基)硫代酰胺甲醇衍生物并评估了它们的抗增殖活性。这项研究有助于探索这些化合物在癌症研究中的应用(Prasad 等,2008)。

安全和危害

The safety information for 4-Piperidin-4-ylphenol includes hazard statements H302, H315, and H319 . This indicates that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Relevant Papers

The search results include a review paper on piperidine derivatives . This paper summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It also covers the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing a piperidine moiety .

属性

IUPAC Name |

4-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440998 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-4-ylphenol | |

CAS RN |

62614-84-0 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)